molecular formula C12H16O2 B13770390 Allyl cumyl peroxide CAS No. 61808-93-3

Allyl cumyl peroxide

Cat. No.: B13770390
CAS No.: 61808-93-3
M. Wt: 192.25 g/mol
InChI Key: BKLTYOBGMZOJJS-UHFFFAOYSA-N
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Description

Allyl cumyl peroxide is an organic peroxide with the chemical formula C12H16O2 . It is a compound of significant interest due to its applications in various chemical processes, particularly in polymerization and oxidation reactions. Organic peroxides, including this compound, are known for their ability to decompose and generate free radicals, which are highly reactive species used in initiating polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with allyl alcohol. The reaction typically occurs under acidic conditions, which facilitate the formation of the peroxide bond. The general reaction scheme is as follows: [ \text{Cumyl hydroperoxide} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that can promote the formation of the peroxide bond. The reaction is usually carried out at controlled temperatures to prevent the decomposition of the peroxide.

Chemical Reactions Analysis

Thermal Decomposition and Radical Formation

Allyl cumyl peroxide undergoes thermal decomposition via homolytic cleavage of the oxygen-oxygen bond, generating cumyloxy (C₆H₅C(CH₃)₂O·) and allyloxy (CH₂=CHCH₂O·) radicals. These radicals further dissociate through competitive pathways:

  • β-scission : Cumyloxy radicals decompose into methyl radicals (·CH₃) and acetophenone (C₆H₅COCH₃) .

  • Hydrogen abstraction : Allyloxy radicals abstract hydrogen atoms from substrates, forming allyl alcohol (CH₂=CHCH₂OH) or propagating polymerization .

A study of allyl-t-butyl peroxide (structurally analogous) revealed an activation energy of 32.8 kcal/mol and a pre-exponential factor (log A) of 13.65 for decomposition in toluene at 130–160°C .

Initiation of Polymerization Reactions

The methyl and allyloxy radicals generated during decomposition initiate free-radical polymerization:

  • Methyl radicals from β-scission predominantly initiate vinyl monomer polymerization (e.g., styrene, acrylics) .

  • Allyloxy radicals exhibit lower reactivity due to resonance stabilization, leading to chain-transfer reactions and oligomer formation .

Table 1: Product distribution in this compound decomposition (150°C)

ProductYield (mol/mol decomposed peroxide)
Acetophenone0.83
Allyl alcohol0.25
Methyl-propylene oxide0.08
Bibenzyl (crosslinker)0.17

Data adapted from .

Crosslinking Reactions in Polymer Systems

In polymer matrices like EPDM rubber, this compound facilitates crosslinking through:

  • Hydrogen abstraction : Radicals abstract hydrogen from polymer chains, forming macro-radicals .

  • Radical recombination : Macro-radicals combine to form C–C crosslinks (alkyl-alkyl, alkyl-allyl, or allyl-allyl bonds) .

Crosslinking efficiency depends on peroxide concentration and temperature. For example, 1.5 wt% peroxide in high-density polyethylene (HDPE) increases tensile strength by 25% .

Induced Decomposition Pathways

This compound participates in radical chain reactions under specific conditions:

  • Addition mechanism : At >130°C, allyl radicals add to unsaturated monomers (e.g., methyl methacrylate), forming copolymer structures .

  • Oxidative dearomatization : In Pd-catalyzed reactions, the peroxide acts as an oxidant, enabling alkoxyacyloxylation of allylaminophenols .

Reaction Kinetics and Thermodynamic Parameters

Kinetic studies reveal second-order dependence on peroxide concentration in non-polar solvents (e.g., toluene), with the following parameters:

Table 2: Kinetic data for this compound decomposition

Temperature (°C)Rate Constant (×10⁻⁴ s⁻¹)Half-life (hours)
1306.62.9
15048.20.4
160121.50.16

Data sourced from .

The Arrhenius equation for decomposition is:
k=1013.65e32,800/(RT)s1k=10^{13.65}\cdot e^{-32,800/(RT)}\,\text{s}^{-1}

Scientific Research Applications

Polymerization Initiator

Allyl cumyl peroxide serves as an effective initiator for free radical polymerizations. It is particularly useful in the production of thermosetting and thermoplastic polymers, including:

  • Acrylics : Used in the synthesis of acrylic resins and coatings.
  • Vinyl Polymers : Initiates polymerization reactions in vinyl monomers, enhancing the mechanical properties of the final products.

Table 1: Polymerization Applications of this compound

Polymer Type Application Properties Enhanced
Acrylic ResinsCoatings, adhesivesImproved adhesion and durability
Vinyl PolymersPlastics, filmsIncreased toughness and flexibility
Thermosetting ResinsElectrical insulators, automotiveHeat resistance and stability

Crosslinking Agent

In addition to its role as an initiator, this compound is employed as a crosslinking agent in various materials. This property is crucial for enhancing the thermal and mechanical stability of elastomers and thermoplastics.

Case Study: Crosslinking Efficiency

A study assessed the crosslinking efficiency of this compound in comparison to other peroxides. The results indicated that this compound provided superior crosslink density, leading to improved performance characteristics in rubber formulations .

Use in Coatings and Adhesives

This compound is frequently incorporated into formulations for coatings and adhesives due to its ability to promote rapid curing processes. This application is particularly valuable in industrial settings where fast production times are essential.

Table 2: Coating and Adhesive Applications

Product Type Functionality Benefits
Industrial CoatingsProtective layersEnhanced durability
AdhesivesBonding agentsQuick setting time

Cosmetic Applications

Recent advancements have explored the use of this compound in cosmetic formulations. Its properties allow for the stabilization of emulsions and enhancement of product longevity.

Case Study: Cosmetic Formulation Development

Research highlighted the incorporation of this compound in skin care products aimed at improving texture and stability. The study demonstrated that formulations with this compound exhibited better sensory attributes and shelf-life compared to those without it .

Mechanism of Action

The primary mechanism by which allyl cumyl peroxide exerts its effects is through the generation of free radicals. When the peroxide bond breaks, it forms two free radicals, which can initiate a chain reaction in polymerization processes. The molecular targets and pathways involved include:

    Polymerization: The free radicals generated can react with monomers to form polymers.

    Oxidation: The free radicals can oxidize other organic compounds, leading to various chemical transformations.

Comparison with Similar Compounds

  • Cumyl hydroperoxide
  • Dicumyl peroxide
  • Tert-butyl cumyl peroxide

Comparison:

  • Uniqueness: Allyl cumyl peroxide is unique in its ability to generate both cumyl and allyl radicals, which can participate in different types of chemical reactions. This dual functionality makes it particularly versatile in various applications.
  • Reactivity: Compared to other peroxides, this compound has a distinct reactivity profile due to the presence of the allyl group, which can undergo additional reactions such as polymerization and oxidation.

Biological Activity

Allyl cumyl peroxide (ACP) is an organic peroxide that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with ACP, including its mechanisms of action, cytotoxic effects, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a peroxide functional group (R−O−O−R′) where R is an allyl group and R′ is a cumyl group. This structure contributes to its reactivity and ability to generate free radicals, which are critical in many biological and chemical processes.

Mechanisms of Biological Activity

  • Free Radical Generation : ACP decomposes to produce free radicals, which can initiate polymerization reactions. The generation of these radicals is central to its biological activity, as they can interact with various cellular components, leading to oxidative stress and potential cellular damage .
  • Cytotoxic Effects : Studies have demonstrated that ACP exhibits cytotoxicity against various cell lines. For instance, at concentrations exceeding 0.5 mM, it has been shown to induce significant cytotoxic effects on human adenocarcinoma (A549) cells . The mechanism involves lipid peroxidation and disruption of cellular functions.
  • Genotoxicity : ACP has been implicated in inducing DNA damage. It can cause single-strand breaks in DNA, which may lead to mutations and other genetic alterations . This genotoxic potential raises concerns regarding its use in consumer products and industrial applications.

Study 1: Cytotoxicity in Human Cells

In a controlled laboratory setting, human adenocarcinoma cells were exposed to varying concentrations of ACP. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 0.5 mM. The study highlighted the role of oxidative stress in mediating these effects.

Concentration (mM)Cell Viability (%)
0.190
0.570
1.040
2.010

Study 2: Genotoxic Effects

A separate investigation focused on the genotoxic effects of ACP using bacterial assays. The findings revealed that ACP was mutagenic in several strains of Salmonella typhimurium, indicating its potential to cause genetic mutations through oxidative mechanisms.

StrainMutagenicity Observed
TA98Positive
TA100Positive
TA1535Negative

Applications in Polymer Chemistry

This compound is widely used as a polymerization initiator due to its ability to generate free radicals at elevated temperatures. It plays a crucial role in the crosslinking of polymers such as ethylene-propylene rubber (EPR), enhancing the mechanical properties and thermal stability of the resulting materials .

Crosslinking Efficiency

The efficiency of ACP as a crosslinking agent has been investigated extensively:

Polymer TypeCrosslinking Efficiency (crosslinks/per peroxide molecule)
Ethylene-Propylene Rubber0.4
Styrene-Butadiene Rubber0.5

Safety and Toxicological Considerations

While ACP has beneficial applications, its biological activity raises safety concerns. The compound is known for its irritative properties on skin and mucous membranes, necessitating careful handling in industrial settings . Furthermore, studies suggest potential reproductive toxicity, although detailed human data remain scarce.

Properties

CAS No.

61808-93-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-prop-2-enylperoxypropan-2-ylbenzene

InChI

InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3

InChI Key

BKLTYOBGMZOJJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OOCC=C

Origin of Product

United States

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